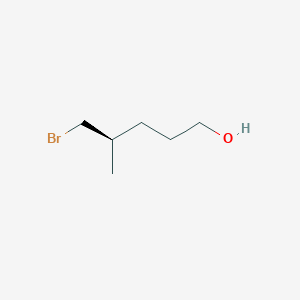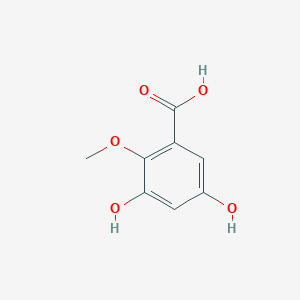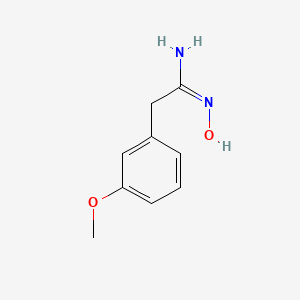![molecular formula C8H5FN2O2 B11910145 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 6th position and a carboxylic acid group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but have different substituents, leading to varied properties and applications.
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable scaffold in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H5FN2O2 |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-11-5(1-2-10-11)3-6(7)8(12)13/h1-4H,(H,12,13) |
Clé InChI |
GKOUATLXUKRJMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CN2N=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)




